molecular formula C15H22Cl2N4O2 B14185564 ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride

ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride

Cat. No.: B14185564
M. Wt: 361.3 g/mol
InChI Key: WIDIFVJRLHFYMY-UHFFFAOYSA-N
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Description

Ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the piperidin-4-ylamino group and the ethyl ester functionality. Common reagents used in these reactions include various amines, esters, and halogenated compounds. Reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Industrial production often emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: The compound is of interest for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride can be compared with other similar compounds, such as:

    Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.

    Piperidine derivatives: Compounds with a piperidine ring may exhibit similar biological activities but differ in their overall structure and function.

    Ethyl esters: These compounds contain an ethyl ester group, which can influence their reactivity and solubility.

Properties

Molecular Formula

C15H22Cl2N4O2

Molecular Weight

361.3 g/mol

IUPAC Name

ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride

InChI

InChI=1S/C15H20N4O2.2ClH/c1-2-21-15(20)12-9-18-14-11(5-8-17-14)13(12)19-10-3-6-16-7-4-10;;/h5,8-10,16H,2-4,6-7H2,1H3,(H2,17,18,19);2*1H

InChI Key

WIDIFVJRLHFYMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3CCNCC3)C=CN2.Cl.Cl

Origin of Product

United States

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